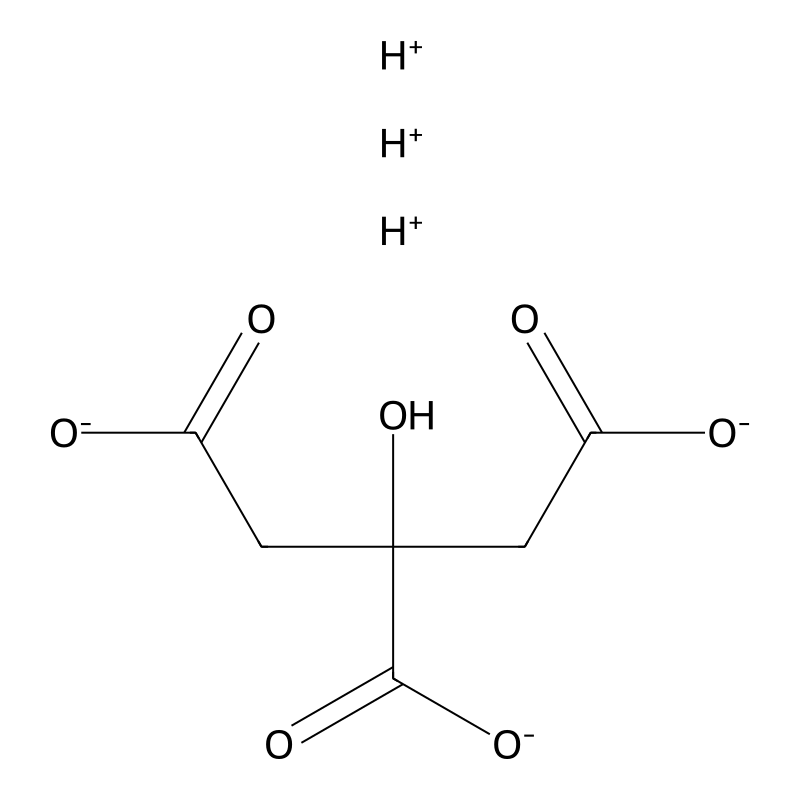Solid Formulation
CAS No.:124-04-9
Molecular Formula:C6H10O4
C6H10O4
HOOC(CH2)4COOH
C6H10O4
HOOC(CH2)4COOH
Molecular Weight:146.14 g/mol
Availability:
In Stock
CAS No.:110-44-1
Molecular Formula:C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight:112.13 g/mol
Availability:
In Stock
CAS No.:13463-67-7
Molecular Formula:O2Ti
TiO2
TiO2
Molecular Weight:79.866 g/mol
Availability:
In Stock
CAS No.:56038-13-2
Molecular Formula:C12H19Cl3O8
Molecular Weight:397.6 g/mol
Availability:
In Stock
CAS No.:77-92-9
Molecular Formula:C6H8O7
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
Molecular Weight:192.12 g/mol
Availability:
In Stock
CAS No.:67701-03-5
Molecular Formula:C34H68O4
Molecular Weight:540.9 g/mol
Availability:
In Stock





